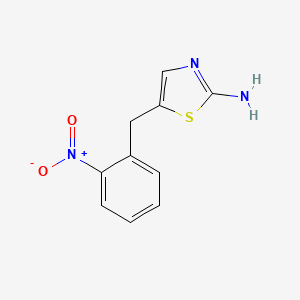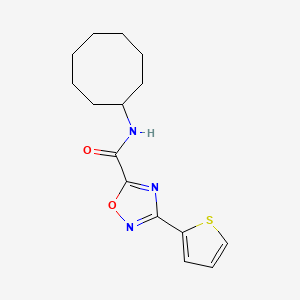![molecular formula C19H22N4O2 B6018550 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018550.png)
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile . The structures of the synthesized compounds are usually confirmed by elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be determined by various techniques. For example, the melting point can be determined experimentally, and the IR spectrum can provide information about the functional groups present .Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines such as breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory and anti-oxidant properties.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . This can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Pharmacokinetics
In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties can help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows potent dual activity against examined cell lines and CDK2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells . This leads to the inhibition of the growth of the examined cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is its potent anti-cancer activity. This compound has shown promising results in various cancer cell lines and may have potential as a therapeutic agent for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine. One of the major directions is to further investigate its anti-cancer activity and its mechanism of action. This compound may have potential as a therapeutic agent for various types of cancer. Another direction is to investigate its anti-inflammatory and anti-oxidant properties. This compound may have potential as a treatment for various inflammatory diseases such as rheumatoid arthritis and asthma. Finally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-methoxyphenylhydrazine with 3,5-dimethylpyrazole-4-carboxaldehyde in the presence of morpholine as a catalyst. The reaction proceeds through a condensation reaction to form the final compound. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Análisis Bioquímico
Biochemical Properties
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to alterations in cell cycle progression .
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. It has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been explicitly reported in the literature. Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. Given its interaction with CDK2, it may be localized in areas where this enzyme is present .
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)14(2)18(21-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRAJUNCHOEAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)
![4,4'-(methylenediimino)bis[N'-(4-pyridinylmethylene)-1,2,5-oxadiazole-3-carboximidohydrazide]](/img/structure/B6018480.png)
![ethyl {[6-iodo-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B6018492.png)
![1-(diethylamino)-3-(2-methoxy-4-{[methyl(3-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6018499.png)
![3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
![[1,2-ethanediylbis(oxy-3,1-phenyleneoxy-2,1-ethanediyloxy-2,1-phenyleneoxymethylene)]bis(phosphonic acid)](/img/structure/B6018508.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6018509.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6018521.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6018526.png)
![[3-(3-chlorobenzyl)-1'-phenyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6018539.png)
![2-{1-(4-methoxy-3-methylbenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6018549.png)